2-Bromo-6-(difluoromethyl)benzonitrile

説明

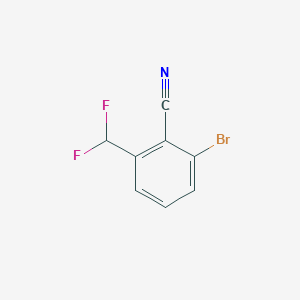

2-Bromo-6-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a difluoromethyl (–CF₂H) group at position 6, and a nitrile (–CN) group at position 1. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the bromine and nitrile groups enhance reactivity in cross-coupling and nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate .

特性

IUPAC Name |

2-bromo-6-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQONHCXAPJCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271906 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261775-76-1 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

化学反応の分析

反応の種類

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。

還元反応: ニトリル基は、水素化リチウムアルミニウム (LiAlH4) や触媒的ハイドロジェネーションなどの還元剤を用いてアミンに還元できます。

酸化反応: ジフルオロメチル基は、過マンガン酸カリウム (KMnO4) などの強力な酸化剤を用いてカルボン酸に酸化できます。

一般的な試薬と条件

置換: 塩基 (例: 水酸化ナトリウム、NaOH) または触媒 (例: パラジウム、Pd) の存在下における求核剤 (例: アミン、チオール).

還元: 無水エーテル中における水素化リチウムアルミニウム (LiAlH4) またはパラジウム触媒を用いた触媒的ハイドロジェネーション.

酸化: 酸性または塩基性媒体中における過マンガン酸カリウム (KMnO4).

主な生成物

置換: 対応する置換ベンゾニトリル.

還元: 2-ブロモ-6-(ジフルオロメチル)ベンジルアミン.

酸化: 2-ブロモ-6-(ジフルオロメチル)安息香酸.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Intermediates : 2-Bromo-6-(difluoromethyl)benzonitrile serves as an intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- Targeting Biological Pathways : The compound has been explored for its potential to interact with specific receptors and enzymes, making it a candidate for drug development targeting metabolic diseases.

-

Material Science

- Polymer Production : The compound is utilized in the synthesis of specialty polymers that require specific functional groups for enhanced performance characteristics.

- Fluorinated Materials : Its difluoromethyl group imparts unique properties to materials, such as increased chemical resistance and improved thermal stability.

-

Agrochemicals

- Pesticide Development : Research indicates that derivatives of this compound can be designed to act as effective agrochemicals, providing solutions for pest management.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth, resulting in reduced tumor size in xenograft models.

Case Study 2: Material Science Innovations

Research focused on the use of this compound in developing fluorinated polymers showcased its ability to improve the mechanical properties of the resulting materials. These polymers demonstrated enhanced resistance to solvents and thermal degradation compared to non-fluorinated counterparts.

Toxicity Profile

The compound exhibits toxicity upon exposure, necessitating careful handling. Acute toxicity has been documented, highlighting the need for further studies to ascertain its safety profile in therapeutic contexts.

作用機序

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素または受容体と相互作用して、その活性を阻害したり、その機能を変更したりすることがあります。臭素とジフルオロメチル基は、化合物の結合親和性と分子標的に対する特異性を高める可能性があり、生物学的経路のより効果的な阻害または調節につながります。

類似化合物との比較

Data Table: Structural and Physical Properties

生物活性

2-Bromo-6-(difluoromethyl)benzonitrile is an organic compound with the molecular formula CHBrFN. It belongs to the class of substituted benzonitriles, characterized by a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzene ring. This unique substitution pattern imparts distinct physical and chemical properties, enhancing its potential for various biological applications, particularly in drug discovery and development.

The presence of the difluoromethyl group significantly influences the compound's electronic properties, stability, and lipophilicity. These characteristics enhance its ability to interact with biological molecules, making it a valuable candidate for biochemical studies.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. It can act as an inhibitor or modulator of specific biological pathways. The compound's unique substituents enhance binding affinity and specificity for molecular targets, which is crucial for its therapeutic applications.

Interaction Studies

Interaction studies have demonstrated that this compound can form stable complexes with various proteins. These interactions are essential for understanding enzyme kinetics and inhibition mechanisms, providing insights into its potential therapeutic applications.

Case Studies

- Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in drug development .

- Binding Affinity : A comparative analysis of binding affinities with structurally similar compounds revealed that this compound exhibited enhanced interactions due to its difluoromethyl group. This finding underscores the importance of substituent effects in optimizing drug candidates .

- Therapeutic Applications : The compound has been explored for potential applications in treating conditions related to metabolic disorders. Preliminary results from animal models indicate promising outcomes, warranting further investigation into its pharmacokinetics and bioavailability .

Data Table: Structural Comparisons

| Compound Name | Structural Features | Binding Affinity (IC50) |

|---|---|---|

| This compound | Bromine at position 2, difluoromethyl at position 6 | TBD |

| 2-Bromo-6-fluorobenzonitrile | Fluorine instead of difluoromethyl | TBD |

| 2-Bromo-6-(trifluoromethyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | TBD |

| 2-Bromo-6-(methoxy)benzonitrile | Methoxy group instead of difluoromethyl | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。